molecular formula C16H14N2O2S2 B2549861 2-[5-(morpholine-4-carbonyl)thiophen-2-yl]-1,3-benzothiazole CAS No. 622344-53-0

2-[5-(morpholine-4-carbonyl)thiophen-2-yl]-1,3-benzothiazole

Cat. No.: B2549861
CAS No.: 622344-53-0
M. Wt: 330.42
InChI Key: LWNDVGCPPAOGCG-UHFFFAOYSA-N
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Description

2-[5-(morpholine-4-carbonyl)thiophen-2-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiazole core, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The compound also includes a thiophene ring substituted with a morpholine-4-carbonyl group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . Therefore, it is plausible that [5-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-morpholin-4-ylmethanone may also target the same or similar biological pathways.

Mode of Action

tuberculosis . Therefore, it is possible that [5-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-morpholin-4-ylmethanone may interact with its targets in a similar manner, leading to the inhibition of the growth of the pathogen.

Biochemical Pathways

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that they may affect the biochemical pathways involved in the growth and survival of M. tuberculosis.

Result of Action

tuberculosis , suggesting that [5-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-morpholin-4-ylmethanone may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(morpholine-4-carbonyl)thiophen-2-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated benzothiazole.

    Attachment of the Morpholine-4-carbonyl Group: The morpholine-4-carbonyl group can be attached through an amide coupling reaction, using a morpholine derivative and a carboxylic acid functionalized thiophene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[5-(morpholine-4-carbonyl)thiophen-2-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are often used.

    Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-[5-(morpholine-4-carbonyl)thiophen-2-yl]-1,3-benzothiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Comparison with Similar Compounds

Similar Compounds

    2-(2-thienyl)benzothiazole: Similar structure but lacks the morpholine-4-carbonyl group.

    2-(5-methylthiophen-2-yl)benzothiazole: Contains a methyl group instead of the morpholine-4-carbonyl group.

    2-(5-chlorothiophen-2-yl)benzothiazole: Contains a chlorine atom instead of the morpholine-4-carbonyl group.

Uniqueness

The presence of the morpholine-4-carbonyl group in 2-[5-(morpholine-4-carbonyl)thiophen-2-yl]-1,3-benzothiazole imparts unique chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and bioactivity, making it a valuable molecule for various applications.

Properties

IUPAC Name

[5-(1,3-benzothiazol-2-yl)thiophen-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c19-16(18-7-9-20-10-8-18)14-6-5-13(21-14)15-17-11-3-1-2-4-12(11)22-15/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNDVGCPPAOGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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